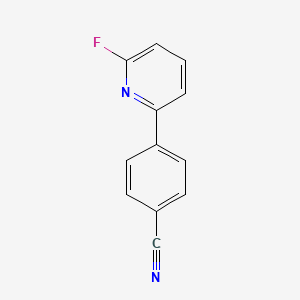

4-(6-Fluoropyridin-2-yl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(6-fluoropyridin-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2/c13-12-3-1-2-11(15-12)10-6-4-9(8-14)5-7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSFSGAVGHHTHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20744833 | |

| Record name | 4-(6-Fluoropyridin-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245646-03-0 | |

| Record name | 4-(6-Fluoropyridin-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 6 Fluoropyridin 2 Yl Benzonitrile and Analogous Systems

Strategies for Intermolecular Carbon-Carbon Bond Formation

The construction of the pivotal carbon-carbon bond between the fluoropyridine and benzonitrile (B105546) moieties is the key challenge in synthesizing the target compound and its analogs. Modern synthetic organic chemistry offers several powerful strategies to achieve this transformation, primarily through transition metal catalysis.

Cross-coupling reactions are a fundamental tool for forming C-C bonds, and they have been extensively applied to the synthesis of biaryl and heterobiaryl systems. These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide in the presence of a transition metal catalyst.

Palladium catalysis is a dominant and versatile method for constructing biaryl linkages due to its functional group tolerance and high efficiency. Reactions like the Suzuki-Miyaura, Stille, and Hiyama couplings are commonly employed. In the context of synthesizing 4-(6-Fluoropyridin-2-yl)benzonitrile, a Suzuki-Miyaura coupling is a highly plausible approach, typically involving the reaction of a 2-halo-6-fluoropyridine with 4-cyanophenylboronic acid or its derivatives.

Key to the success of these reactions is the appropriate selection of the palladium catalyst, ligands, base, and solvent system. The catalyst's choice, often a Pd(0) species generated in situ from a Pd(II) precatalyst, and the ligand, which stabilizes the catalyst and facilitates the catalytic cycle, are critical for achieving high yields.

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling for Analogous Systems

| Pyridine (B92270) Substrate | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Chloro-6-fluoropyridine | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 85-95 |

| 2-Bromo-6-fluoropyridine | 4-Cyanophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 90 | 90-98 |

| 2-Iodo-6-fluoropyridine | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | >95 |

Note: Data is compiled from typical procedures for analogous Suzuki-Miyaura reactions and represents expected outcomes.

Nickel catalysts have emerged as a cost-effective and highly effective alternative to palladium for cross-coupling reactions. nih.govresearchgate.net Nickel's unique electronic properties can sometimes offer complementary reactivity, particularly in activating challenging substrates like aryl chlorides or fluorides. nih.gov For the synthesis of this compound, a nickel-catalyzed Suzuki or Negishi coupling could be employed. These reactions often utilize Ni(II) precatalysts, such as NiCl₂(dme), in combination with various phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. researchgate.net

Nickel-catalyzed methods can be particularly advantageous for large-scale synthesis due to the lower cost of the metal. researchgate.net Research has demonstrated efficient nickel-catalyzed additions of arylboronic acids to nitriles, highlighting the compatibility of nickel catalysis with the functional groups present in the target molecule. nih.govresearchgate.net

Table 2: Potential Conditions for Nickel-Catalyzed Cross-Coupling Reactions

| Pyridine Substrate | Organometallic Reagent | Catalyst / Ligand | Base/Additive | Solvent | Temp (°C) |

|---|---|---|---|---|---|

| 2-Chloro-6-fluoropyridine | 4-Cyanophenylzinc chloride | NiCl₂(dppp) | - | THF | 65 |

| 2-Bromo-6-fluoropyridine | 4-Cyanophenylboronic acid | Ni(acac)₂ / IPr·HCl | n-BuLi | Dioxane | 80 |

Note: This table presents plausible reaction conditions based on established nickel-catalyzed cross-coupling methodologies.

Direct C-H bond functionalization has become a transformative strategy in organic synthesis, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions. This method avoids the pre-functionalization of substrates (e.g., halogenation or conversion to organometallic reagents) by directly coupling a C-H bond with a reaction partner.

The pyridine ring contains multiple C-H bonds, making regioselectivity a primary challenge. For the synthesis of this compound, the arylation must occur specifically at the C2 position. The electronic properties of the pyridine ring, influenced by the nitrogen atom and the fluorine substituent, can direct this regioselectivity. The C2 and C6 positions of pyridine are electron-deficient and thus more susceptible to certain types of C-H activation.

Palladium-catalyzed direct arylation is a common approach. mdpi.com The reaction often involves a palladium catalyst, a ligand, an oxidant (if starting from Pd(II)), and a base. The choice of directing group or the inherent electronics of the substrate dictates the site of arylation.

Metal-catalyzed C-H activation involves the cleavage of a C-H bond by a transition metal complex, forming a metal-carbon bond that can then react further. snnu.edu.cn Rhodium, ruthenium, and palladium are frequently used catalysts for these transformations. acs.org The nitrile group itself can serve as a directing group, guiding the metal catalyst to an ortho C-H bond for activation. acs.orgumich.edu

In a potential synthesis of the target compound, one could envision a scenario where a fluorinated pyridine undergoes C-H activation at the C2 position, followed by coupling with 4-halobenzonitrile. Conversely, a C-H activation of 4-fluorobenzonitrile (B33359) at the position ortho to the nitrile group could be coupled with a 2-halopyridine, although this is often more challenging. Rhodium(III)-catalyzed C-H activation has proven particularly effective for the arylation of C-H bonds under mild conditions. acs.org

Table 3: Conceptual Approaches for Direct C-H Arylation

| C-H Substrate | Arylating Agent | Catalyst System | Additive/Base | Solvent | Reaction Type |

|---|---|---|---|---|---|

| 6-Fluoropyridine | 4-Iodobenzonitrile | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMA | Palladium-Catalyzed Direct Arylation |

| Benzonitrile | 2-Bromo-6-fluoropyridine | [RhCp*Cl₂]₂ | AgSbF₆ | DCE | Rhodium-Catalyzed C-H Activation |

Note: This table outlines conceptual strategies for the synthesis based on current C-H activation literature.

Nucleophilic Addition to Nitriles

A key strategy for constructing the carbon framework of molecules like this compound involves the formation of a ketone intermediate through the addition of an organometallic reagent to a nitrile. This approach allows for the coupling of the pyridyl and benzonitrile moieties.

Grignard Reagent Applications in Carbonyl Precursors

The reaction of Grignard reagents with nitriles is a classic and powerful method for carbon-carbon bond formation, yielding ketones after acidic hydrolysis. masterorganicchemistry.comjove.com The mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbon of the nitrile group. This forms an intermediate imine anion (as a magnesium salt), which is stable and does not undergo a second addition. jove.comchemistrysteps.com Subsequent treatment with aqueous acid hydrolyzes the imine to the corresponding ketone. krayonnz.comshaalaa.com

Mechanism of Grignard Reaction with Nitriles:

Nucleophilic Addition: The Grignard reagent (R-MgX) adds to the nitrile (R'-C≡N) to form a stable intermediate imine salt. jove.com

Hydrolysis: Aqueous acid is added to protonate the intermediate, forming an imine, which is then hydrolyzed to the final ketone product (R-CO-R'). masterorganicchemistry.comjove.com

This method is highly versatile for creating precursors to the target compound. For instance, a (6-fluoropyridin-2-yl)magnesium halide could be reacted with benzonitrile, or alternatively, a 4-cyanophenylmagnesium halide could be reacted with a 2-substituted-6-fluoropyridine. The resulting ketone is a versatile intermediate that can be further modified. The reaction is generally effective, though steric hindrance in either the Grignard reagent or the nitrile can negatively impact yields. dalalinstitute.com

Fluorination and Heterocycle Assembly Routes

Modern synthetic chemistry offers several advanced routes for constructing the fluoropyridine ring system, either by building the ring from acyclic precursors or by introducing the fluorine atom onto a pre-existing pyridine ring.

Nucleophilic Aromatic Substitution (SNAr) for Fluorine Introduction on Pyridine

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing a fluorine atom onto a pyridine ring. The pyridine ring is inherently electron-deficient, which activates it towards nucleophilic attack, particularly at the C2 and C4 positions (ortho and para to the nitrogen atom). stackexchange.comquora.com This is because the anionic intermediate (Meisenheimer complex) formed during the attack at these positions is stabilized by resonance, with one resonance structure placing the negative charge on the electronegative nitrogen atom. stackexchange.comquora.com Attack at the C3 position does not allow for this stabilization. stackexchange.com

For the synthesis of a 6-fluoropyridine derivative, a suitable precursor such as a 2-chloro-6-substituted pyridine or 2,6-dichloropyridine (B45657) can be used. The chlorine atom acts as a good leaving group, which is displaced by a fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a high-boiling polar aprotic solvent like DMSO or sulfolane (B150427) and sometimes with the aid of a phase-transfer catalyst.

| Precursor Example | Reagents | Product Position | Selectivity Principle |

| 2,6-Dichloropyridine | 1-Methylpiperazine | C2 or C6 | Regioselectivity is influenced by the steric properties of substituents at the C3 position and the hydrogen-bond accepting ability of the solvent. researchgate.net |

| 3-Substituted 2-Nitropyridine | K[¹⁸F]F-K222 | C2 | The nitro group acts as a strong electron-withdrawing group, activating the C2 position for nucleophilic attack. |

Photoredox-Mediated Coupling for Fluoropyridine Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool for forging complex bonds under mild conditions. mdpi.com A notable application is the synthesis of diversely substituted 3-fluoropyridines. This method involves the photoredox coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, catalyzed by a photosensitizer like fac-Ir(ppy)₃ under blue LED irradiation. acs.org The reaction is followed by a one-pot condensation with ammonium (B1175870) acetate (B1210297) to construct the pyridine ring. acs.org

The process begins with the photocatalyst absorbing visible light and reaching an excited state. This excited catalyst can then engage in single-electron transfer (SET) processes to generate radical intermediates from the starting materials, which then couple. The resulting diketone intermediate cyclizes with an ammonia (B1221849) source to form the fluoropyridine ring. acs.org This one-pot protocol is highly efficient and avoids the isolation of intermediates. acs.org

| Catalyst | Reactants | Key Features | Ref. |

| fac-Ir(ppy)₃ | α,α-Difluoro-β-iodoketones, Silyl enol ethers, Ammonium acetate | One-pot synthesis, mild conditions, visible light irradiation. | acs.org |

Selective C-H Fluorination of Heteroaromatic Systems

Direct C-H fluorination represents a highly atom-economical approach to synthesizing fluorinated heterocycles, as it avoids the need for pre-functionalized starting materials. Several modern methods have been developed for the site-selective fluorination of pyridine C-H bonds.

One prominent strategy involves the use of electrophilic fluorinating reagents like N-Fluorobenzenesulfonimide (NFSI). researchgate.net Transition-metal catalysis, for example with palladium, can direct the fluorination to a specific C-H bond, often ortho to a directing group. rsc.org

More recently, metal-free, visible-light-induced methods have been developed. These protocols can achieve the site-selective C-H fluorination of heteroarenes by merging N-F fluorinating reagents with a silane (B1218182) under blue light irradiation. bohrium.com This transformation is catalyst-free and proceeds under mild conditions, offering excellent functional group tolerance. bohrium.com Another approach utilizes silver(II) fluoride (AgF₂) for the direct fluorination of pyridines and diazines, showing exclusive selectivity for the position adjacent to the nitrogen atom at ambient temperature. nih.gov

| Method | Reagent(s) | Selectivity | Key Advantages |

| Silver-Mediated | AgF₂ | C2/C6 (adjacent to N) | High selectivity, ambient temperature, rapid reaction. nih.gov |

| Visible Light-Induced | NFSI, Silane | Site-selective | Metal-free, photocatalyst-free, mild conditions. bohrium.com |

| Palladium-Catalyzed | NFSI, Pd(OAc)₂ | Ortho to directing group | High regioselectivity controlled by a directing group. rsc.org |

Multi-Component Reactions for Pyridine Ring Construction

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. bohrium.com MCRs are particularly well-suited for the synthesis of substituted pyridines. researchgate.net

The Hantzsch pyridine synthesis is a classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. wikipedia.orgorganic-chemistry.org This reaction first produces a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. wikipedia.orgacsgcipr.org Modern variations have introduced greener solvents and catalysts to improve the environmental footprint of the reaction. beilstein-journals.org

The Bohlmann-Rahtz pyridine synthesis is another powerful method that allows for the generation of substituted pyridines. It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield the pyridine product. organic-chemistry.orgwikipedia.org A key advantage of this method over the Hantzsch synthesis is that it directly yields the aromatic pyridine without requiring a separate oxidation step. organic-chemistry.org Recent modifications, such as the use of acid catalysis, have allowed the reaction to proceed at lower temperatures and in a one-pot fashion. thieme-connect.com

| Named Reaction | Components | Intermediate | Key Feature |

| Hantzsch Synthesis | Aldehyde, 2x β-ketoester, Ammonia | 1,4-Dihydropyridine | Requires subsequent oxidation to form the pyridine. wikipedia.org |

| Bohlmann-Rahtz Synthesis | Enamine, Ethynylketone | Aminodiene | Directly yields the aromatic pyridine via cyclodehydration. organic-chemistry.orgwikipedia.org |

These MCRs offer a convergent and atom-economical approach to constructing complex and highly functionalized pyridine rings from simple, readily available starting materials. bohrium.comacsgcipr.org

Nitrile Group Transformations and Derivatization

The cyano group is a versatile functional moiety in organic synthesis, serving as a precursor to a variety of other functional groups and as a key component in the construction of complex molecular architectures. In the context of this compound and related systems, transformations involving the nitrile group are pivotal for molecular elaboration and the synthesis of diverse derivatives. This section explores fundamental methodologies for the introduction of the cyano functionality and its subsequent derivatization through olefination and hydrolysis reactions.

Introduction of Cyano Functionality

The synthesis of aryl nitriles, such as this compound, relies on robust methods for introducing the cyano group onto an aromatic or heteroaromatic ring. Several classical and modern catalytic methods are available for this transformation, each with its own advantages in terms of scope, efficiency, and functional group tolerance.

Classical Cyanation Methods

Two of the most established methods for the synthesis of aryl nitriles are the Rosenmund-von Braun and the Sandmeyer reactions.

The Rosenmund-von Braun reaction , first reported in the early 20th century, involves the conversion of an aryl halide to the corresponding aryl nitrile using a copper(I) cyanide salt, often at elevated temperatures. libretexts.orgnumberanalytics.comgoogle.com The reaction typically proceeds via a nucleophilic substitution mechanism facilitated by the copper(I) catalyst. numberanalytics.com While historically significant, the reaction often requires harsh conditions and stoichiometric amounts of copper cyanide. researchgate.net

The Sandmeyer reaction provides an alternative route starting from an aromatic amine. oup.comnrochemistry.com The amine is first converted into an aryl diazonium salt, which is then displaced by a cyanide nucleophile in the presence of a copper(I) cyanide catalyst. oup.comdocumentsdelivered.comchemistrysteps.com This radical-nucleophilic aromatic substitution is a powerful method for introducing a cyano group, particularly in substitution patterns not easily accessible through other means. oup.comnrochemistry.com

Modern Palladium-Catalyzed Cyanation

Contemporary organic synthesis frequently employs palladium-catalyzed cross-coupling reactions for the formation of C–CN bonds due to their high efficiency, broad substrate scope, and milder reaction conditions. researchgate.netnumberanalytics.com These methods typically involve the reaction of an aryl halide or triflate with a cyanide source in the presence of a palladium catalyst. numberanalytics.comvaia.comresearchgate.net

A significant advancement in this area is the development of mild, low-temperature palladium-catalyzed cyanation protocols that can be performed in aqueous media. numberanalytics.comresearchgate.net Using zinc cyanide (Zn(CN)₂) as the cyanide source, these reactions can proceed at temperatures ranging from room temperature to 40 °C with low catalyst loadings (2–5 mol%). vaia.comlumenlearning.com This approach is compatible with a wide array of functional groups and has been successfully applied to the synthesis of complex molecules, including pharmaceuticals. numberanalytics.comresearchgate.net The use of less toxic cyanide sources like potassium hexacyanoferrate (K₄[Fe(CN)₆]) has also been explored to enhance the safety and practicality of these methods. nih.gov

| Reaction Name | Precursor | Reagents | Key Features |

| Rosenmund-von Braun Reaction | Aryl Halide | CuCN | High temperatures, historical significance. libretexts.orgnumberanalytics.com |

| Sandmeyer Reaction | Aryl Diazonium Salt | CuCN | Starts from aryl amines, versatile. oup.comdocumentsdelivered.com |

| Palladium-Catalyzed Cyanation | Aryl Halide/Triflate | Pd catalyst, Cyanide Source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) | Mild conditions, high functional group tolerance, often performed in aqueous media. numberanalytics.comlumenlearning.comnih.gov |

Wittig-type Olefination of Benzonitrile Derivatives

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for carbon-carbon double bond formation, converting carbonyl compounds into alkenes. masterorganicchemistry.comwikipedia.org In the context of benzonitrile derivatives, these reactions can be applied to aldehyde or ketone-functionalized benzonitriles to synthesize stilbene-like structures, where the cyano group is retained as a substituent on the aromatic ring. For instance, a Wittig-type olefination of 4-formylbenzonitrile can be used to produce vinyl benzonitrile derivatives. nih.gov

The Wittig Reaction

The classical Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (a Wittig reagent). wikipedia.orglibretexts.org The ylide is typically prepared by treating a phosphonium salt with a strong base. masterorganicchemistry.comorganic-chemistry.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides (where the group attached to the carbanion is alkyl) generally lead to (Z)-alkenes, whereas stabilized ylides (containing an electron-withdrawing group like an ester or ketone) predominantly yield (E)-alkenes. wikipedia.orgorganic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion, generated by deprotonation of a phosphonate ester. wikipedia.orgorganic-chemistry.org A key advantage of the HWE reaction is that it almost exclusively produces the (E)-alkene, providing excellent stereoselectivity. nrochemistry.comwikipedia.orgorganic-chemistry.org Furthermore, the dialkylphosphate byproduct of the HWE reaction is water-soluble, simplifying product purification compared to the triphenylphosphine (B44618) oxide generated in the classical Wittig reaction. wikipedia.orgorganic-chemistry.org The HWE reaction is often preferred for its reliability and high (E)-selectivity in the synthesis of stilbenes and related olefinic compounds. researchgate.nettcichemicals.com

| Reaction Type | Reagent | Typical Product Stereochemistry | Byproduct |

| Wittig Reaction (Non-stabilized ylide) | Phosphonium Ylide | (Z)-alkene | Triphenylphosphine oxide |

| Wittig Reaction (Stabilized ylide) | Phosphonium Ylide | (E)-alkene | Triphenylphosphine oxide |

| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate Carbanion | (E)-alkene | Water-soluble dialkylphosphate |

Hydrolysis and Amide Formation from Nitrile Moieties

The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid, making it a valuable synthetic handle. libretexts.org The selective conversion of a nitrile to an amide is a particularly important transformation, as the amide functional group is a cornerstone of many biologically active molecules. The hydrolysis can be catalyzed by acids, bases, or metal complexes. numberanalytics.comnumberanalytics.com

Acid and Base-Catalyzed Hydrolysis

Hydrolysis of aromatic nitriles can be achieved under either acidic or basic conditions. libretexts.orgnumberanalytics.com In acid-catalyzed hydrolysis, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon, facilitating nucleophilic attack by water. libretexts.orglumenlearning.comlibretexts.org The reaction proceeds through an amide intermediate, which can be isolated under carefully controlled, milder conditions or can be further hydrolyzed to the carboxylic acid with prolonged reaction times or harsher conditions. vaia.comchemistrysteps.com

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. libretexts.orgnumberanalytics.com Similar to the acid-catalyzed pathway, an amide is formed as an intermediate. numberanalytics.comchemistrysteps.com Achieving selective conversion to the amide can be challenging, as the amide can also be hydrolyzed to the corresponding carboxylate under the reaction conditions. chemistrysteps.comcommonorganicchemistry.com However, careful selection of the base, solvent, and temperature can favor the formation and isolation of the amide. core.ac.uk For example, using sodium hydroxide in an ethanol/water mixture has been shown to selectively hydrate (B1144303) a range of aromatic nitriles to their corresponding amides in good yields. core.ac.uk

Metal-Catalyzed Hydrolysis

In addition to traditional acid and base catalysis, various transition metal complexes have been developed to catalyze the hydration of nitriles to amides. google.comdocumentsdelivered.com These metal-based catalysts can activate the nitrile group towards nucleophilic attack by water, often under milder conditions than those required for acid or base catalysis. google.com For instance, ruthenium(II) complexes have been shown to be effective catalysts for the hydration of benzonitrile to benzamide (B126) in water. researchgate.net Metal-catalyzed methods can offer improved selectivity for amide formation, avoiding over-hydrolysis to the carboxylic acid. researchgate.net

| Hydrolysis Condition | Catalyst/Reagent | Intermediate Product | Final Product |

| Acid-Catalyzed | Strong Acid (e.g., H₂SO₄, HCl) | Amide | Carboxylic Acid |

| Base-Catalyzed | Strong Base (e.g., NaOH, KOH) | Amide | Carboxylate Salt |

| Metal-Catalyzed | Transition Metal Complex (e.g., Ru, Zn) | Amide | Often selective for the amide |

Advanced Spectroscopic and Structural Elucidation of 4 6 Fluoropyridin 2 Yl Benzonitrile

Vibrational Spectroscopy for Conformational and Functional Group Analysis

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. Both FT-IR and FT-Raman spectroscopy provide complementary information, offering a comprehensive vibrational fingerprint of the molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations such as stretching and bending of chemical bonds. The FT-IR spectrum of 4-(6-Fluoropyridin-2-yl)benzonitrile is characterized by several key absorption bands that confirm the presence of its principal functional groups.

The most prominent feature is the sharp and strong absorption band corresponding to the nitrile (C≡N) stretching vibration, which typically appears in the 2220-2240 cm⁻¹ region. ucsb.eduresearchgate.net The aromatic C-H stretching vibrations of the pyridine (B92270) and benzene (B151609) rings are observed as a group of weaker bands in the 3000-3100 cm⁻¹ range. researchgate.net The C-C stretching vibrations within the aromatic rings give rise to a series of bands between 1400 and 1600 cm⁻¹. The C-F stretching vibration is expected to produce a strong band, typically in the 1200-1000 cm⁻¹ region, which is characteristic of fluoroaromatic compounds. nist.gov

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretching |

| ~2230 | Strong, Sharp | C≡N Nitrile Stretching |

| ~1600-1400 | Medium-Strong | Aromatic C=C Ring Stretching |

| ~1250-1000 | Strong | C-F Stretching |

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While polar functional groups like C=O are strong in IR, non-polar bonds and symmetric vibrations, such as C-C and C≡N bonds in aromatic systems, often produce strong signals in Raman spectra. nih.govnih.gov

For this compound, the C≡N stretching vibration also gives a strong and characteristic band in the FT-Raman spectrum, often close to its IR frequency at around 2230 cm⁻¹. researchgate.netijtsrd.com The symmetric "breathing" modes of the pyridine and benzene rings are typically prominent in the Raman spectrum, appearing in the 1000-1200 cm⁻¹ region. Aromatic C-H stretching and bending vibrations are also observable, complementing the FT-IR data. nih.govnih.gov The analysis of both FT-IR and FT-Raman spectra allows for a more complete assignment of the fundamental vibrational modes of the molecule. ijtsrd.com

Table 2: Predicted FT-Raman Vibrational Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3100-3000 | Medium | Aromatic C-H Stretching |

| ~2230 | Strong | C≡N Nitrile Stretching |

| ~1610 | Strong | Aromatic Ring Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and three-dimensional structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the hydrogen, carbon, and fluorine atoms, respectively.

The ¹H NMR spectrum of this compound displays signals corresponding to the aromatic protons on both the benzonitrile (B105546) and fluoropyridine rings. The protons on the benzonitrile ring typically appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the nitrile group are expected to be downfield (higher ppm) compared to the protons meta to it. chemicalbook.com

The three protons on the fluoropyridine ring will exhibit more complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The proton adjacent to the nitrogen and fluorine will be influenced by both, leading to a triplet or doublet of doublets. The other two protons will also show characteristic splitting based on their positions relative to each other and the fluorine atom.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~8.2-8.4 | d | ~8.0 | Protons ortho to -CN |

| ~7.7-7.9 | d | ~8.0 | Protons meta to -CN |

| ~7.8-8.0 | t | J_HH ≈ 8.0, J_HF ≈ 2.0 | Pyridine proton between N and F |

| ~7.2-7.4 | dd | J_HH ≈ 8.0, J_HH ≈ 2.5 | Pyridine proton meta to F |

The proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom in the molecule. The carbon atom of the nitrile group (C≡N) typically appears in the range of 118-120 ppm. chemicalbook.comspectrabase.com The quaternary carbon to which the nitrile group is attached is found at a lower field, often around 110-115 ppm. hw.ac.uklibretexts.org

The carbons of the pyridine ring will show signals that are split due to coupling with the fluorine atom (C-F coupling). The carbon directly bonded to the fluorine atom will exhibit the largest coupling constant. The chemical shifts are influenced by the electronegativity of the nitrogen and fluorine atoms. hw.ac.uk

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~163 (d, ¹J_CF ≈ 240 Hz) | C-F of pyridine ring |

| ~155 (d) | C-N of pyridine ring (adjacent to benzonitrile) |

| ~145 | Quaternary C of benzonitrile (attached to pyridine) |

| ~140 (d) | CH of pyridine ring |

| ~133 | CH ortho to -CN |

| ~128 | CH meta to -CN |

| ~118 | C≡N |

| ~112 (d) | CH of pyridine ring |

| ~110 | Quaternary C attached to -CN |

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. alfa-chemistry.com For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom on the pyridine ring. The chemical shift of this signal is characteristic of an aryl fluoride (B91410). ucsb.edualfa-chemistry.com The typical chemical shift range for fluorine attached to an aromatic ring is between -100 and -140 ppm relative to a CFCl₃ standard. colorado.edubiophysics.org The signal may appear as a multiplet due to coupling with the adjacent protons on the pyridine ring.

Table 5: Predicted ¹⁹F NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

No specific 2D NMR studies (COSY, HSQC, HMBC, NOESY) for this compound are available in the public domain. Such studies would be invaluable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for confirming the connectivity of the molecule's intricate structure.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

There is no available UV-Vis absorption data for this compound. This information would be crucial for understanding the electronic transitions within the molecule.

Photophysical Property Investigations

Without experimental data, a discussion on the photophysical properties, such as fluorescence or phosphorescence, of this compound cannot be conducted.

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Non-Covalent Interactions

No crystal structure data for this compound has been published. Therefore, an analysis of its crystal packing and any intermolecular non-covalent interactions is not possible.

Conformational Analysis of Bridged Aromatic Systems

A conformational analysis of the bridged aromatic systems in this compound, which would be derived from X-ray crystallography data, cannot be performed due to the lack of a determined crystal structure.

Computational Chemistry and Theoretical Investigations of 4 6 Fluoropyridin 2 Yl Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

DFT is a workhorse of computational chemistry, balancing accuracy with computational cost. For 4-(6-Fluoropyridin-2-yl)benzonitrile, DFT calculations would be used to determine its most stable three-dimensional structure (optimized geometry). This involves calculating bond lengths, bond angles, and dihedral angles. From this optimized geometry, a host of electronic properties such as total energy, dipole moment, and electrostatic potential surfaces could be derived, offering clues about the molecule's polarity and how it might interact with other molecules.

For even greater accuracy, particularly for electronic properties, researchers often turn to ab initio methods. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could provide benchmark-quality data on the electronic structure of this compound.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability and reactivity. A small gap suggests the molecule is more likely to be reactive. Analysis of the spatial distribution of these orbitals would reveal the likely sites for nucleophilic and electrophilic attack and provide insights into potential intramolecular charge transfer characteristics, a key property for applications in optoelectronics.

NBO analysis provides a detailed picture of the bonding within a molecule. For this compound, NBO analysis would quantify the delocalization of electrons across the pyridine (B92270) and benzene (B151609) rings, a phenomenon known as conjugation. It would also describe the hybridization of the atomic orbitals, offering a deeper understanding of the nature of the chemical bonds.

Molecular Modeling and Simulation for Conformational and Interaction Studies

While quantum mechanics describes the electronic structure, molecular modeling techniques are used to explore the dynamic behavior of molecules.

The bond connecting the pyridine and benzene rings in this compound allows for rotation, meaning the molecule can adopt different conformations. Molecular dynamics simulations, which simulate the movement of atoms over time, would be employed to explore this conformational landscape. By simulating the molecule in different environments (e.g., in a solvent or interacting with a biological target), MD can reveal the most populated conformations and the energy barriers between them, which is critical for understanding its behavior in real-world systems.

Concluding Remarks

The computational investigation of this compound holds significant potential for uncovering its fundamental chemical and physical properties. Such studies would provide a robust theoretical foundation to guide its synthesis and application in areas like drug design, where understanding molecular shape and electronic interactions is paramount, or in the development of novel organic materials. Until such research is published, the detailed computational profile of this promising compound remains an open area for scientific inquiry.

Advanced Applications and Research Directions

Materials Science Applications of Fluorinated Aromatic Nitriles

The incorporation of fluorine into aromatic nitrile structures profoundly influences their molecular properties, making them valuable candidates for sophisticated materials. numberanalytics.com Fluorine's high electronegativity and the carbon-fluorine bond's strength can enhance thermal stability and resistance to oxidative degradation. numberanalytics.comrsc.org These characteristics are critical for the longevity and performance of organic electronic devices.

Fluorinated aromatic compounds are widely utilized in the formulation of liquid crystal (LC) mixtures. google.comgoogle.com The introduction of fluorine atoms into a molecular structure can significantly alter its physical properties, including melting point and the stability of various mesophases. nih.gov The substitution of hydrogen with fluorine affects the molecule's polarity and steric profile. nih.gov

In calamitic (rod-like) liquid crystals, a category where structures like 4-(6-Fluoropyridin-2-yl)benzonitrile could potentially fit, the presence of fluorine can induce or modify liquid crystalline phases such as nematic and smectic phases. nih.gov A systematic investigation into hydrogen-bonded liquid crystals demonstrated that the number and position of fluorine atoms on the aromatic core directly influence the type of liquid crystal phase observed. nih.gov For instance, the strategic placement of fluorine can lead to the formation of tilted smectic C (SmC) phases or orthogonal smectic A (SmA) phases. nih.gov The inherent dipole moments associated with the C-F and C≡N bonds in molecules like this compound are crucial for creating the anisotropic dielectric properties essential for display applications.

| Viscosity | Can be modified. | Changes in molecular shape and intermolecular forces affect flow characteristics. | nih.gov |

Fluorinated aromatic nitriles are a promising class of materials for organic electronics, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.org A key effect of fluorination is the lowering of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the organic semiconductor. numberanalytics.comrsc.org This energetic shift has two primary benefits: it can facilitate electron injection from common electrodes and it increases the material's resistance to ambient oxidative degradation, thereby improving device stability. rsc.org

The electron-withdrawing nature of both the fluorine atom and the nitrile group in this compound suggests it would be an electron-deficient (n-type) or ambipolar material, which is less common and highly sought after compared to the more numerous hole-transporting (p-type) materials. rsc.org Furthermore, non-covalent C-H···F interactions can play a vital role in the solid-state packing of these materials, promoting π-stacking arrangements that are conducive to efficient charge carrier mobility. rsc.org Research has also shown that fluorinated aromatic nitriles can be used as monomers to synthesize highly porous covalent triazine frameworks (CTFs) for energy storage applications. researchgate.net

Table 2: Effects of Fluorination on Organic Electronic Material Properties

| Parameter | Influence of Fluorine | Consequence for Devices | Citation |

|---|---|---|---|

| HOMO/LUMO Levels | Lowers energy of both orbitals. | Easier electron injection; improved air stability. | numberanalytics.comrsc.org |

| Charge Transport | Can promote n-type or ambipolar behavior. | Enables fabrication of complementary circuits (CMOS-like). | rsc.org |

| Solid-State Packing | C-H···F interactions can enhance π-stacking. | Potentially higher charge carrier mobility. | rsc.org |

| Chemical Stability | Increases resistance to oxidation. | Longer device lifetime and operational stability. | numberanalytics.comrsc.org |

The precise control over molecular arrangement in the solid state is fundamental to creating functional materials. Fluorinated aromatic nitriles are excellent building blocks for supramolecular chemistry due to their defined geometry and the presence of functional groups capable of forming specific, directional non-covalent interactions.

Effective supramolecular design relies on integrating recognition sites into rigid molecular scaffolds. For a molecule like this compound, the bi-aryl core provides structural rigidity. The nitrogen atom in the pyridine (B92270) ring, the fluorine substituent, and the nitrile group all act as potential sites for directional, non-covalent interactions. These interactions guide the molecules to self-assemble into predictable, ordered, and functional architectures. The use of such building blocks is a cornerstone of crystal engineering, where the goal is to design and synthesize new crystalline solids with desired properties. researchgate.netresearchgate.net

Non-covalent interactions are the primary forces driving self-assembly. youtube.com While a variety of such interactions exist, halogen bonding has emerged as a powerful tool in materials design. researchgate.net

Halogen Bonding: This interaction occurs between an electrophilic region on a halogen atom (Cl, Br, I), known as a σ-hole, and a nucleophile. The strength of this bond is highly tunable; for instance, substituting aromatic hydrogens with electronegative fluorine atoms can dramatically increase the positive electrostatic potential of other halogens on the ring, strengthening their halogen bonds by up to 100%. researchgate.net

The Case of Fluorine: The participation of fluorine in true halogen bonding is a subject of debate. nih.gov Unlike heavier halogens, fluorine typically lacks a positive σ-hole due to its high electronegativity and low polarizability. researchgate.net However, when bonded to a sufficiently electron-withdrawing group, the fluorine atom can engage in attractive interactions with nucleophiles. nih.govresearchgate.net These interactions, sometimes referred to as "fluorine bonds," are considered fundamentally different from classical halogen bonds, with electrostatics and atomic dipole moments playing a more significant stabilizing role. nih.gov

In the context of this compound, the fluorine atom, the pyridine nitrogen, and the nitrile nitrogen can all participate in a complex network of non-covalent interactions. The nitrile group's nitrogen can act as a halogen bond acceptor. These varied interactions, including potential C-H···F, C-H···N, and π-π stacking, govern the supramolecular architecture. rsc.org

Supramolecular Assembly and Self-Organization

Ligand Design Strategies and Structure-Activity Relationships (SAR) in Molecular Recognition

In medicinal chemistry, the introduction of fluorine into a drug candidate is a well-established strategy to enhance its pharmacological profile. numberanalytics.comacs.org The compound this compound contains several structural motifs commonly used in ligand design. The strategic placement of fluorine can influence a ligand's binding affinity, selectivity, metabolic stability, and membrane permeability. acs.orgyoutube.com

Understanding the structure-activity relationship (SAR) is crucial for rational drug design. For fluorinated ligands, this involves dissecting how the unique properties of fluorine impact interactions at the protein-ligand interface. nih.gov Computational methods are essential for predicting and rationalizing the often subtle and complex effects of fluorination. acs.org

Key considerations in the SAR of fluorinated aromatic ligands include:

Hydrogen Bonding: While the C-F bond is a poor hydrogen bond acceptor, the fluorine atom can modulate the hydrogen-bonding capability of nearby functional groups. acs.org In this compound, the pyridine nitrogen is a potent hydrogen bond acceptor, and its basicity is modulated by the adjacent fluorine atom.

Dipole-Dipole and Aromatic Interactions: The strong dipole of the C-F bond can lead to favorable electrostatic interactions within a protein's binding pocket. nih.gov The fluorinated pyridine ring can also engage in modified π-π stacking or π-cation interactions. nih.gov

Conformational Control: The steric bulk of fluorine, though only slightly larger than hydrogen, can restrict the ligand's conformational flexibility, potentially locking it into a bioactive conformation and improving binding affinity. nih.gov

Metabolic Stability: Fluorine is often introduced at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes). The strength of the C-F bond blocks this metabolic pathway, increasing the drug's half-life. youtube.com

The design of new ligands often involves the computational analysis of a target protein's surface to identify opportunities for favorable contacts. rsc.org Based on this analysis, functional groups and substituents, such as the fluoropyridinyl benzonitrile (B105546) scaffold, are synthesized and tested to systematically build a detailed SAR profile and optimize ligand potency and selectivity. nih.gov

Fragment-Based Ligand Design and Optimization

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying lead compounds, starting with low-molecular-weight fragments that bind weakly but efficiently to a biological target. frontiersin.orgnih.govnih.gov The fluorinated pyridine-benzonitrile motif is an exemplary case of how fragment-based approaches can lead to highly potent and selective drug candidates.

A notable example involves the discovery of negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor 5 (mGlu5), a Class C G-protein-coupled receptor (GPCR) implicated in various neurological disorders. researchgate.netacs.org The process began with a fragment screening of a thermostabilized mGlu5 receptor, which identified a pyrimidine (B1678525) fragment with moderate affinity but high ligand efficiency (LE). acs.orgnih.gov

Subsequent optimization efforts focused on growing the initial fragment hit to enhance its binding affinity and selectivity. This structure-based drug design (SBDD) approach led to the development of more complex molecules. researchgate.net One such advanced compound, HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile), incorporates the this compound moiety. acs.orgnih.gov This optimization journey highlights the utility of the fluoropyridine-benzonitrile scaffold in elaborating simple fragments into potent leads. The systematic modification of the core structure allowed for the exploration of the binding pocket and the establishment of key structure-activity relationships (SAR). nih.gov

Table 1: Example of Fragment Evolution and Optimization

| Compound/Fragment | Structure | Key Features | Reference |

|---|---|---|---|

| Initial Pyrimidine Hit | A simple pyrimidine core | Moderate affinity, high ligand efficiency. Identified through fragment screening. | acs.orgnih.gov |

| HTL14242 | 3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile | Optimized lead compound with high potency and selectivity for mGlu5. Incorporates the fluoropyridine-benzonitrile scaffold. | researchgate.netacs.orgnih.gov |

This table is illustrative and based on the principles of fragment-based design described in the cited literature.

Rational Design of Allosteric Modulators for Specific Receptors

Allosteric modulators offer a sophisticated mechanism for regulating receptor activity, binding to a site distinct from the orthosteric (endogenous ligand) binding site. x-mol.comnih.govnih.gov This provides opportunities for greater selectivity and a more nuanced modulation of receptor function compared to traditional agonists or antagonists. mdpi.com The rational design of these modulators is a growing field, heavily reliant on structural biology and computational methods. x-mol.comnih.gov

The this compound scaffold has been successfully integrated into the rational design of allosteric modulators, particularly for GPCRs like the mGlu5 receptor. researchgate.netacs.org The discovery of HTL14242 serves as a prime example where the fluoropyridine-benzonitrile group plays a crucial role in interacting with an allosteric binding pocket within the receptor's transmembrane domain. researchgate.netnih.gov

The design process for such modulators often involves:

Target Identification and Validation: Identifying a receptor with a known or predicted allosteric site.

Structural Information: Utilizing X-ray crystal structures or homology models of the target receptor to understand the topology of the allosteric pocket. researchgate.netnih.gov

Structure-Based Design: Designing ligands that complement the shape and electrostatic environment of the allosteric site. The fluoropyridine-benzonitrile scaffold can be strategically employed to form specific interactions, such as π-stacking or hydrogen bonds, within this pocket. researchgate.net

Pharmacological Profiling: Evaluating the designed compounds for their ability to modulate the receptor's response to its endogenous ligand, confirming their status as positive (PAM), negative (NAM), or silent (SAM) allosteric modulators. nih.govnih.gov

Research has shown that derivatives of this scaffold can act as potent NAMs for the mGlu5 receptor, a target for conditions like anxiety and fragile X syndrome. researchgate.netresearchgate.net

Elucidation of Ligand Binding Modes and Selectivity Mechanisms

Understanding how a ligand binds to its target at an atomic level is fundamental to drug design. nih.gov For the fluorinated pyridine-benzonitrile class of compounds, X-ray crystallography has been instrumental in revealing their binding modes and the basis for their selectivity.

Structural studies of the mGlu5 receptor in complex with NAMs containing the fluoropyridine-benzonitrile moiety have provided detailed insights. researchgate.netacs.org These studies reveal that the ligand binds within an allosteric pocket located in the transmembrane (7TM) domain of the receptor. researchgate.net

Key interactions contributing to the binding and selectivity include:

π-Stacking: The aromatic rings of the pyridine and benzonitrile components can engage in π-stacking interactions with aromatic amino acid residues in the binding site. researchgate.net

Hydrogen Bonding: The nitrogen atom of the pyridine ring and the nitrile group can act as hydrogen bond acceptors.

Fluorine Interactions: The fluorine atom can participate in specific, non-covalent interactions, such as orthogonal multipolar interactions or weak hydrogen bonds, which can enhance binding affinity and selectivity.

The specific orientation and interactions of the this compound fragment within the binding site are critical for its modulatory activity. Molecular docking and dynamics simulations can further complement experimental data to predict and analyze these binding modes. researchgate.netmdpi.com

Table 2: Key Interactions in Ligand-Receptor Binding

| Interaction Type | Involved Ligand Moiety | Potential Interacting Residues | Significance |

|---|---|---|---|

| π-Stacking | Pyridine ring, Benzonitrile ring | Phenylalanine, Tyrosine, Tryptophan | Stabilizes ligand in the binding pocket. |

| Hydrogen Bonding | Pyridine Nitrogen, Nitrile Nitrogen | Serine, Threonine, Asparagine, Glutamine | Provides specificity and directionality to binding. |

| Halogen Interaction | Fluorine atom | Backbone carbonyls, other polar groups | Enhances affinity and can influence selectivity. |

| Hydrophobic Contact | Entire scaffold | Leucine, Isoleucine, Valine, Alanine | Major driving force for binding in non-polar pockets. |

This table represents generalized interactions based on the principles of molecular recognition and findings from related structural studies. researchgate.net

Computational Structure-Property Relationship Optimization within Fluorinated Pyridine-Benzonitrile Scaffolds

Computational chemistry provides powerful tools to predict and optimize the properties of drug candidates, accelerating the design-make-test-analyze cycle. mdpi.com For the fluorinated pyridine-benzonitrile scaffold, computational methods are employed to refine structure-activity relationships (SAR) and structure-property relationships (SPR). nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies can be developed for this class of compounds. researchgate.net These models use calculated molecular descriptors to build mathematical equations that correlate chemical structure with biological activity or physicochemical properties.

Key areas of computational optimization include:

Affinity and Selectivity: Predicting how modifications to the scaffold will affect binding affinity for the target and selectivity against off-targets. This involves techniques like free energy perturbation (FEP) calculations.

ADME Properties: In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. For instance, the fluorine atom and nitrile group can significantly impact properties like lipophilicity (LogP), metabolic stability, and membrane permeability, which can be modeled computationally. mdpi.com

Electronic Properties: Density Functional Theory (DFT) calculations can be used to understand the electronic structure of the molecule, including molecular orbital energies (HOMO/LUMO) and electrostatic potential maps. mdpi.com This helps in rationalizing observed interactions and designing molecules with improved electronic complementarity to the target. uq.edu.au

By systematically exploring the chemical space around the fluorinated pyridine-benzonitrile core in silico, researchers can prioritize the synthesis of compounds with the highest probability of success, saving time and resources.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(6-Fluoropyridin-2-yl)benzonitrile and its derivatives?

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Diagnostic signals include aromatic protons (δ 6.83–7.77 ppm) and fluoropyridinyl carbons (δ 105–146 ppm). Coupling constants (e.g., J = 8.4–18.0 Hz) confirm substitution patterns .

- HRMS (ESI) : Validates molecular ions (e.g., m/z 248.0391 [M+H]⁺) with <1 ppm error .

- XRD : Single-crystal analysis (CCDC 1410427) confirms planar geometry and intermolecular interactions (e.g., π-π stacking) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or purity for fluoropyridinyl benzonitrile derivatives?

Methodological Answer:

- Reaction Optimization : Screen ligands (Xantphos vs. XPhos) and bases (t-BuONa vs. Cs₂CO₃) to balance steric/electronic effects .

- Purification : Use preparative HPLC (HUPLC retention times: 4.50–4.61 min) to isolate isomers (e.g., Z:E ratio 1:4.1) .

- Analytical Cross-Validation : Compare NMR integrals for geometric isomers and HRMS data to detect impurities .

Q. What methodological approaches are used to study the solid-state polymorphism of this compound?

Methodological Answer:

- Crystallization Screening : Slow evaporation from dichloromethane yields single crystals suitable for XRD .

- Thermal Analysis : Monitor melting points (e.g., 171–172°C vs. 285–286°C for derivatives) to identify polymorphs .

- Patent Data : Crystalline forms of related compounds (e.g., cyclopent-imidazo-pyrazolo-pyrimidines) are stabilized via hydrogen-bond networks .

Q. How does this compound function as a building block in TADF materials for OLED applications?

Methodological Answer:

- Structural Design : The electron-withdrawing nitrile and fluoropyridinyl groups enhance intramolecular charge transfer (ICT), critical for TADF .

- Device Fabrication : Co-deposit with carbazole/phenoxazine derivatives to achieve external quantum efficiency (EQE) >15% .

- Spectroscopic Validation : Measure delayed fluorescence lifetimes (µs–ms range) using time-resolved photoluminescence .

Q. What strategies are employed in fragment-based drug discovery using this compound derivatives?

Methodological Answer:

- Fragment Screening : High-concentration radioligand binding assays (e.g., mGlu5 receptor) identify hits with LE >0.3 .

- Structure-Based Optimization : X-ray crystallography (2.6–3.1 Å resolution) guides substitutions to improve binding affinity (e.g., HTL14242, a negative allosteric modulator) .

- Pharmacological Profiling : Assess selectivity against GPCR panels and ADMET properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.